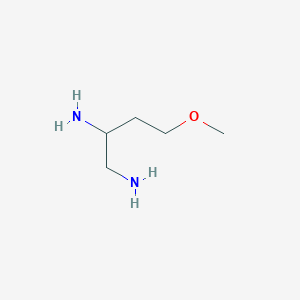
4-Methoxybutane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxybutane-1,2-diamine is an organic compound with the molecular formula C5H14N2O. It is a diamine, meaning it contains two amine groups (-NH2), and a methoxy group (-OCH3) attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
4-Methoxybutane-1,2-diamine can be synthesized through the electrocatalytic 1,2-diamination of alkenes. This method involves the use of an organic redox catalyst and electricity, which eliminates the need for transition metal catalysts and oxidizing reagents . The reaction is scalable and can be performed under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of 1,2-dichlorobutane with methoxyamine under high pressure and temperature conditions. The reaction is catalyzed by a mixture of copper and cobalt oxides, which facilitates the substitution of chlorine atoms with amine groups .
化学反应分析
Types of Reactions
4-Methoxybutane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Imines, nitriles
Reduction: Primary amines
Substitution: Halogenated derivatives
科学研究应用
4-Methoxybutane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 4-Methoxybutane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
1,2-Diaminopropane: Similar structure but lacks the methoxy group.
4-Methoxy-1,2-phenylenediamine: Contains an aromatic ring instead of a butane backbone.
N,N’-Dimethyl-1,2-diaminoethane: Similar diamine structure but with methyl groups instead of a methoxy group.
Uniqueness
4-Methoxybutane-1,2-diamine is unique due to the presence of both methoxy and diamine functional groups on a butane backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
属性
分子式 |
C5H14N2O |
|---|---|
分子量 |
118.18 g/mol |
IUPAC 名称 |
4-methoxybutane-1,2-diamine |
InChI |
InChI=1S/C5H14N2O/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3 |
InChI 键 |
VGHVEWVHFGVRDM-UHFFFAOYSA-N |
规范 SMILES |
COCCC(CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


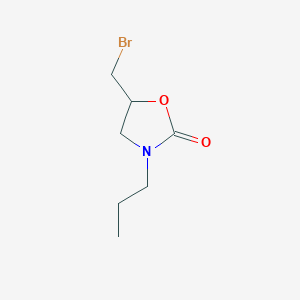
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073928.png)
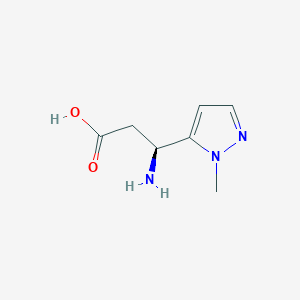
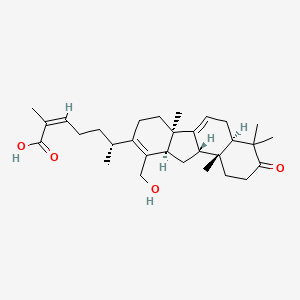
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
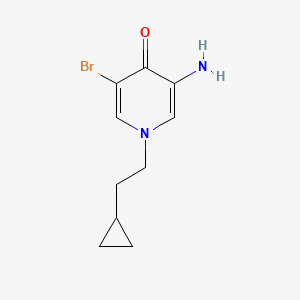
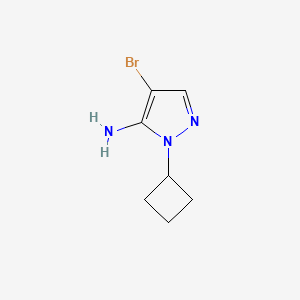
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)
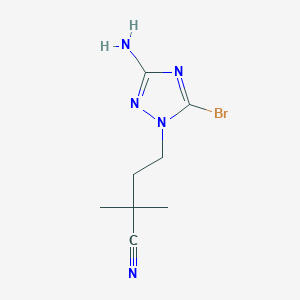
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)
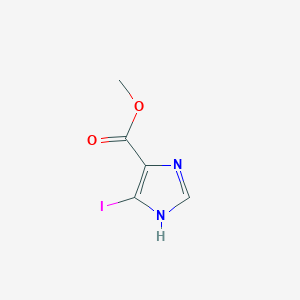
![(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13074000.png)
